molecular formula C8H6ClNO2S B2909205 2-Cyano-3-methylbenzene-1-sulfonyl chloride CAS No. 850154-02-8

2-Cyano-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B2909205
CAS No.: 850154-02-8
M. Wt: 215.65
InChI Key: XAZPRNGSYCSCHD-UHFFFAOYSA-N
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Description

2-Cyano-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene, featuring a cyano group, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonylation of 2-cyano-3-methylbenzene using chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The process may include the use of advanced reactors and continuous flow systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

    Amines: Formed by the reduction of the cyano group

    Carboxylic Acids: Formed by the oxidation of the methyl group

Scientific Research Applications

2-Cyano-3-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-methylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to an amine group.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-methylbenzene-1-sulfonyl chloride
  • 2-Cyano-3-ethylbenzene-1-sulfonyl chloride
  • 2-Cyano-3-methylbenzene-1-sulfonyl fluoride

Uniqueness

2-Cyano-3-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both the cyano and sulfonyl chloride groups allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-cyano-3-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPRNGSYCSCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850154-02-8
Record name 2-cyano-3-methylbenzene-1-sulfonyl chloride
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